molecular formula C20H21N3O5S B2964186 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide CAS No. 903352-72-7

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide

Cat. No. B2964186
CAS RN: 903352-72-7
M. Wt: 415.46
InChI Key: IDCDLSAQLQQKFQ-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Applications

Sulfonamide derivatives have shown significant promise as anticancer agents. For instance, research has demonstrated the potential of certain sulfonamide compounds in inhibiting the hypoxia-inducible factor-1 (HIF-1) pathway, which is a common mechanism exploited by tumors to promote their own growth under low oxygen conditions. The structural modification of these compounds has led to improved water solubility and pharmacological properties, indicating their potential development as cancer therapeutics (Mun et al., 2012). Additionally, a novel synthetic sulfonamide, KCN1, has been shown to inhibit cell growth and induce cell cycle arrest in human pancreatic cancer cells, with in vivo studies confirming its anticancer efficacy in mice models (Wang et al., 2012).

Enzyme Inhibition

Sulfonamide compounds have been explored for their role in enzyme inhibition, providing insights into novel therapeutic targets. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the metabolism of tryptophan along the kynurenine pathway, which is implicated in several neurological disorders (Röver et al., 1997).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of sulfonamide derivatives has led to the synthesis of novel compounds with significant activity against a range of pathogens. Studies have shown that certain sulfonamide derivatives exhibit potent in vitro anti-HIV and antifungal activities, offering a potential avenue for the development of new treatments for infectious diseases (Zareef et al., 2007).

Molecular Docking and Drug Design

The use of sulfonamide derivatives in molecular docking studies provides valuable insights into drug design, helping to identify key interactions that contribute to their therapeutic effects. For instance, novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated through docking studies, revealing their potential mechanism of action against Mycobacterium tuberculosis, which could inform the development of new antituberculosis drugs (Ghorab et al., 2017).

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-4-28-20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-29(24,25)19-10-8-16(26-2)13-18(19)27-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCDLSAQLQQKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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